3,5-dibromo-1-methyl-1H-pyrazole
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Overview
Description
3,5-Dibromo-1-methyl-1H-pyrazole: is an organic compound belonging to the pyrazole family. It is characterized by the presence of two bromine atoms at the 3rd and 5th positions and a methyl group at the 1st position on the pyrazole ring. This compound has a molecular formula of C4H4Br2N2 and a molecular weight of 239.9 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization of Amido-Nitriles: Another method involves the cyclization of amido-nitriles in the presence of nickel catalysts, which allows for the inclusion of various functional groups.
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as bromination and methylation of pyrazole derivatives under controlled conditions .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3,5-dibromo-1-methyl-1H-pyrazole can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazole ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace bromine atoms.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed:
- Substitution reactions typically yield azido or thiocyanato derivatives.
- Oxidation reactions can produce pyrazole N-oxides.
- Reduction reactions may result in the formation of pyrazoline derivatives .
Scientific Research Applications
Chemistry: 3,5-dibromo-1-methyl-1H-pyrazole is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an antimicrobial, antifungal, and anticancer agent. Its derivatives are studied for their biological activities and therapeutic potential .
Industry: The compound is utilized in the development of functional materials, including dyes for solar cells and other optical applications. It is also used in catalysis and the synthesis of advanced materials .
Mechanism of Action
The mechanism of action of 3,5-dibromo-1-methyl-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the pyrazole ring play a crucial role in binding to these targets, influencing their activity. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
3,5-Dibromo-1H-pyrazole: Lacks the methyl group at the 1st position.
3,5-Dichloro-1-methyl-1H-pyrazole: Has chlorine atoms instead of bromine atoms.
1-Methyl-3,5-diphenyl-1H-pyrazole: Contains phenyl groups at the 3rd and 5th positions instead of bromine atoms.
Uniqueness: 3,5-dibromo-1-methyl-1H-pyrazole is unique due to the presence of both bromine atoms and a methyl group, which confer distinct chemical reactivity and biological activity. The bromine atoms enhance its electrophilic character, making it a versatile intermediate in various synthetic applications .
Properties
IUPAC Name |
3,5-dibromo-1-methylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Br2N2/c1-8-4(6)2-3(5)7-8/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOQLTKNWNGAHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Br2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.90 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1361019-05-7 |
Source
|
Record name | 3,5-dibromo-1-methyl-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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